molecular formula C19H20N2O3S B13372291 N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide

N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide

Katalognummer: B13372291
Molekulargewicht: 356.4 g/mol
InChI-Schlüssel: LPAXXPVOTFSQFR-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide is a chemical compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyridine ring substituted with a methyl group at the 4-position and a propoxy group at the 6-position of a naphthalenesulfonamide core.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide typically involves multi-step organic reactions. One common method includes the reaction of 4-methyl-2-pyridine with 6-propoxy-2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles like amines or thiols can replace the sulfonamide moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Triethylamine in an organic solvent like dichloromethane.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted sulfonamides.

Wissenschaftliche Forschungsanwendungen

N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anticancer properties due to its ability to inhibit specific cellular pathways.

    Industry: Utilized in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting cellular pathways. For example, it may inhibit kinases involved in cell proliferation, leading to anticancer effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    4-methyl-2-(3-pyridinyl)quinoline: Known for its anticancer properties.

    N-(4-methyl-2-pyridinyl)-2-phenoxyacetamide: Used in early discovery research.

    N-(4-methyl-2-pyridinyl)-2-pyridinecarbothioamide: Investigated for its biological activities.

Uniqueness

N-(4-methyl-2-pyridinyl)-6-propoxy-2-naphthalenesulfonamide stands out due to its unique combination of a pyridine ring and a naphthalenesulfonamide core, which imparts distinct chemical and biological properties

Eigenschaften

Molekularformel

C19H20N2O3S

Molekulargewicht

356.4 g/mol

IUPAC-Name

N-(4-methylpyridin-2-yl)-6-propoxynaphthalene-2-sulfonamide

InChI

InChI=1S/C19H20N2O3S/c1-3-10-24-17-6-4-16-13-18(7-5-15(16)12-17)25(22,23)21-19-11-14(2)8-9-20-19/h4-9,11-13H,3,10H2,1-2H3,(H,20,21)

InChI-Schlüssel

LPAXXPVOTFSQFR-UHFFFAOYSA-N

Kanonische SMILES

CCCOC1=CC2=C(C=C1)C=C(C=C2)S(=O)(=O)NC3=NC=CC(=C3)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.